molecular formula C14H14N2O2S B5702085 N-(4-hydroxyphenyl)-N'-(4-methoxyphenyl)thiourea

N-(4-hydroxyphenyl)-N'-(4-methoxyphenyl)thiourea

Cat. No. B5702085
M. Wt: 274.34 g/mol
InChI Key: BBYYCXYENLZUQH-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-N'-(4-methoxyphenyl)thiourea, commonly known as HTU, is a thiourea derivative that has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, especially in the field of cancer research.

Scientific Research Applications

HTU has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. It has been shown to have anticancer properties and can inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. HTU has also been studied for its potential use in the treatment of other diseases, such as diabetes and neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of HTU is not fully understood, but it is believed to interact with various cellular pathways involved in cancer cell growth and proliferation. HTU has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis.
Biochemical and Physiological Effects:
HTU has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of various enzymes involved in cancer cell growth, such as topoisomerase II and protein kinase C. HTU has also been shown to modulate the expression of various genes involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

HTU has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using HTU in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other cellular pathways.

Future Directions

There are several future directions for research on HTU. One area of research could focus on identifying the specific cellular pathways that HTU interacts with and elucidating its mechanism of action. Another area of research could focus on developing more potent derivatives of HTU with improved therapeutic properties. Additionally, research could focus on investigating the potential use of HTU in combination with other anticancer agents to enhance its efficacy.

Synthesis Methods

HTU can be synthesized by reacting 4-hydroxybenzaldehyde with 4-methoxyaniline in the presence of thiourea and a catalyst. The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure HTU.

properties

IUPAC Name

1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-18-13-8-4-11(5-9-13)16-14(19)15-10-2-6-12(17)7-3-10/h2-9,17H,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYYCXYENLZUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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